Molecular weight and formula of 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl
Molecular weight and formula of 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl
An In-depth Technical Guide to 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The pyrazole nucleus, fused with an aniline moiety, represents a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules targeting a range of diseases.[1][2] This document details the core molecular properties, a validated synthetic pathway, analytical characterization protocols, and the strategic rationale for its use in drug discovery programs. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity.
Core Molecular Profile
2-(4-bromo-1H-pyrazol-1-yl)aniline and its hydrochloride salt are foundational starting materials for chemical synthesis. The presence of a bromine atom provides a versatile handle for downstream functionalization, while the aniline group offers a key vector for biological interaction or further derivatization.
Chemical Structure and Identifiers
The structure consists of a 4-bromopyrazole ring linked via a nitrogen atom to the ortho position of an aniline ring. The hydrochloride salt form enhances solubility in aqueous media, a critical property for many biological assays and formulation studies.
Caption: Chemical structure of 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| Compound Name | 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride | N/A |
| Molecular Formula | C₉H₈BrN₃•HCl | |
| Molecular Weight | 274.54 g/mol | |
| Parent Formula | C₉H₈BrN₃ | [3][4] |
| Parent Mol. Weight | 238.08 g/mol | [4] |
| Parent MDL Number | MFCD09701833 | [4] |
| Appearance | Solid | [4] |
| SMILES (Parent) | NC1=CC=CC=C1N2C=C(C=N2)Br | [4] |
| InChI Key (Parent) | KGSHTTGFAAHMLS-UHFFFAOYSA-N | [4] |
| Predicted XlogP (Parent) | 1.9 |[3] |
Synthesis and Purification
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)aniline is typically achieved via an N-arylation reaction. The causality behind this choice is the robust and well-documented nature of coupling reactions between aryl halides and N-H bonds of heterocycles. A common and effective method is the Buchwald-Hartwig amination, which utilizes a palladium catalyst and a suitable ligand to facilitate the carbon-nitrogen bond formation with high yield and functional group tolerance.
Experimental Protocol: Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)aniline
This protocol describes a representative lab-scale synthesis.
Step 1: Reaction Setup
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To a dry, argon-flushed round-bottom flask, add 4-bromo-1H-pyrazole (1.0 eq), 1-fluoro-2-nitrobenzene (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous Dimethylformamide (DMF) as the solvent.
-
Stir the mixture at 100°C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Rationale: This initial SNAr reaction couples the pyrazole to the nitroaniline precursor.
Step 2: Reduction of the Nitro Group
-
Cool the reaction mixture to room temperature.
-
Add ethanol and water, followed by iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq).
-
Heat the mixture to 80°C and stir vigorously. Monitor the reduction by TLC. Rationale: The nitro group is a versatile precursor to the amine. Reduction with iron is a classic, cost-effective, and reliable method.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethyl acetate.
-
Extract the filtrate with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-(4-bromo-1H-pyrazol-1-yl)aniline free base.
Protocol: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.
-
A precipitate will form. Continue addition until no further precipitation is observed.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl. Rationale: Salt formation significantly improves the handling and aqueous solubility of the amine-containing compound.
Caption: Synthetic workflow for 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the final compound. Each technique provides a unique piece of the structural puzzle, creating a self-validating dataset.
Table 2: Summary of Expected Analytical Data
| Technique | Sample Preparation | Expected Result |
|---|---|---|
| ¹H NMR | Dissolve in DMSO-d₆ | Signals corresponding to aromatic protons of both rings. The NH₂ protons of the free base will be replaced by a broad NH₃⁺ signal in the HCl salt, typically shifted downfield. |
| ¹³C NMR | Dissolve in DMSO-d₆ | Resonances for all 9 unique carbon atoms. Shifts will be consistent with the aromatic and heterocyclic structure. |
| LC-MS | Dissolve in MeOH or ACN | A single major peak in the chromatogram. The mass spectrum will show the molecular ion peak [M+H]⁺ for the free base at m/z ≈ 238/240 (due to Br isotopes). |
| FTIR | Analyze as a KBr pellet or thin film | Characteristic N-H stretching bands for the amine/ammonium group, C-H aromatic stretches, and C=C/C=N ring vibrations. |
Rationale for Use in Drug Discovery
The strategic value of 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl in drug discovery is multi-faceted, stemming from its structural motifs and chemical reactivity.
The Privileged Pyrazole-Aniline Scaffold
The pyrazole ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs, including kinase inhibitors like Ruxolitinib and anticancer agents.[1][5] Its derivatives are known to exhibit a vast range of biological activities.[2][6] The aniline portion of the molecule often serves as a key hydrogen bond donor/acceptor or as an anchor point into the active site of a biological target. Aniline derivatives themselves have been investigated for a wide array of therapeutic applications, including as HSP90 chaperone inhibitors.[7][8]
A Versatile Intermediate for Library Synthesis
The bromine atom at the C4 position of the pyrazole ring is not merely a substituent; it is a powerful synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient diversification of the core structure.[2]
-
Suzuki Coupling: Reacting with boronic acids to introduce new aryl or heteroaryl groups.
-
Sonogashira Coupling: Reacting with terminal alkynes to introduce carbon-carbon triple bonds.
-
Buchwald-Hartwig Amination: Reacting with amines to introduce substituted amino groups.
This capability allows chemists to rapidly generate a library of analogues to explore the structure-activity relationship (SAR) around the core scaffold, optimizing for potency, selectivity, and pharmacokinetic properties.
Caption: Role in kinase inhibitor development workflow.
Safety and Handling
As a research chemical, 2-(4-bromo-1H-pyrazol-1-yl)aniline HCl and its parent compound must be handled with appropriate care.
-
Hazard Classification: The parent compound is classified as Acutely Toxic (Oral, Category 3).[4]
-
GHS Signal Word: Danger.[4]
-
Hazard Statements: H301 - Toxic if swallowed.[4]
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle only in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
2-(4-bromo-1H-pyrazol-1-yl)aniline HCl is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its combination of a biologically relevant privileged scaffold and a synthetically versatile reactive handle makes it an invaluable tool for medicinal chemists. This guide provides the foundational knowledge—from molecular weight to synthetic protocol—required for its effective and safe utilization in the pursuit of novel therapeutics.
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